1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide
CAS No.:
Cat. No.: VC17638045
Molecular Formula: C8H9Cl2NO2S
Molecular Weight: 254.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9Cl2NO2S |
|---|---|
| Molecular Weight | 254.13 g/mol |
| IUPAC Name | 1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
| Standard InChI Key | GJNQNVMQQMALAJ-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide (C₈H₈Cl₂NO₂S) consists of a methanesulfonamide backbone substituted with a methyl group and a 2,3-dichlorophenyl ring at the nitrogen atom. The molecular structure integrates a sulfonyl group (-SO₂-) bridging the methyl and aryl components, conferring rigidity and polarity to the molecule. Key structural features include:
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Molecular Formula: C₈H₈Cl₂NO₂S
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Molecular Weight: 265.18 g/mol
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IUPAC Name: N-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide
The dichlorophenyl group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine atoms, which influence reactivity and intermolecular interactions . Comparative analysis with N-methyl methanesulfonamide (CAS 1184-85-6) reveals that the addition of the 2,3-dichlorophenyl substituent increases molecular weight by approximately 156 g/mol and alters physicochemical properties such as boiling point and solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide can be inferred from methodologies used for analogous sulfonamides. A plausible route involves:
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Sulfonylation of N-Methyl-2,3-dichloroaniline:
Reaction of N-methyl-2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation . -
Alternative Pathway via Nucleophilic Substitution:
Substitution of a halogenated aromatic precursor with a pre-formed N-methylmethanesulfonamide group under Ullmann or Buchwald-Hartwig coupling conditions .
Optimization and Yield
The patent CN102807536B highlights high-temperature cyclization reactions (120–220°C) for dichlorophenyl-containing piperazines, suggesting that similar conditions could be adapted for sulfonamide synthesis. Solvent-free reactions or protonic solvents (e.g., methanol) may enhance yield and purity, as demonstrated in the synthesis of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide .
Physicochemical Properties
The compound’s low water solubility aligns with hydrophobic sulfonamide derivatives , while its stability under inert atmospheres (e.g., nitrogen) is critical due to potential sensitivity to moisture .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
| Parameter | Recommendation |
|---|---|
| Storage | Under inert gas (N₂/Ar), 2–8°C |
| Air Sensitivity | Sensitive; use sealed containers |
| Toxicity | Likely irritant (skin/eyes); handle with PPE |
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